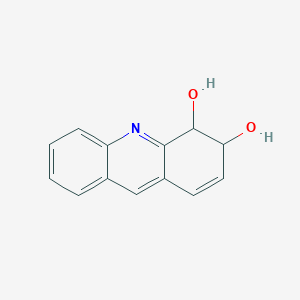![molecular formula C16H14Cl2O8-2 B14351006 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate CAS No. 93460-98-1](/img/structure/B14351006.png)
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is an organic compound characterized by its benzene ring substituted with two ester groups, each containing a 3-chloropropoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and 3-chloropropanol.
Oxidation: Quinones or other oxidized aromatic compounds.
科学研究应用
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Biological Studies: Investigated for its potential as a building block in the design of bioactive molecules or drug candidates.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: The parent compound from which 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is derived.
4,5-Bis[(2-chloroethoxy)carbonyl]benzene-1,2-dicarboxylate: A similar compound with 2-chloroethoxy groups instead of 3-chloropropoxy groups.
4,5-Bis[(3-bromopropoxy)carbonyl]benzene-1,2-dicarboxylate: A bromine-substituted analog.
Uniqueness
This compound is unique due to the presence of 3-chloropropoxy groups, which impart distinct reactivity and properties compared to its analogs. The chlorine atoms provide sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
属性
CAS 编号 |
93460-98-1 |
|---|---|
分子式 |
C16H14Cl2O8-2 |
分子量 |
405.2 g/mol |
IUPAC 名称 |
4,5-bis(3-chloropropoxycarbonyl)phthalate |
InChI |
InChI=1S/C16H16Cl2O8/c17-3-1-5-25-15(23)11-7-9(13(19)20)10(14(21)22)8-12(11)16(24)26-6-2-4-18/h7-8H,1-6H2,(H,19,20)(H,21,22)/p-2 |
InChI 键 |
PWEICUZEXDJKBQ-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C(=CC(=C1C(=O)OCCCCl)C(=O)OCCCCl)C(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



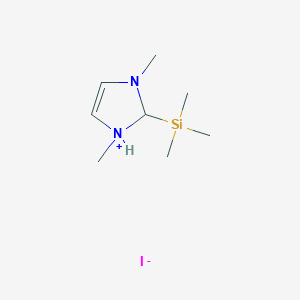
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
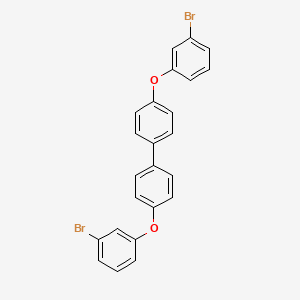
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
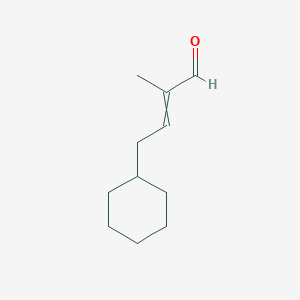
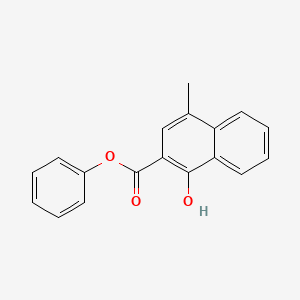
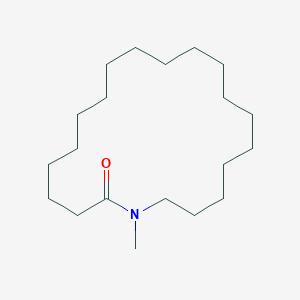
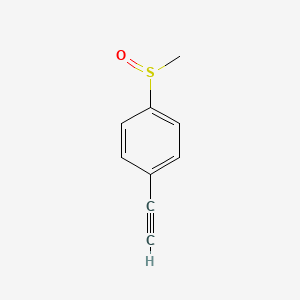
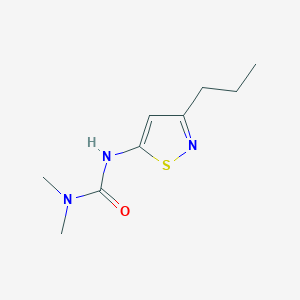
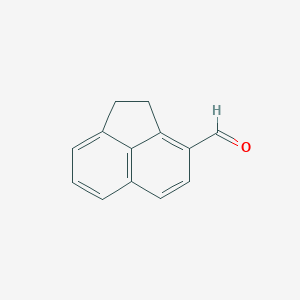
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
